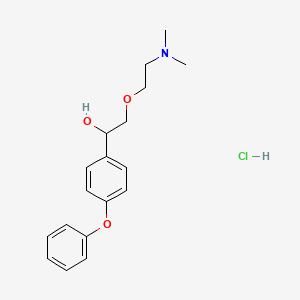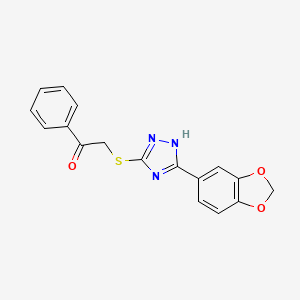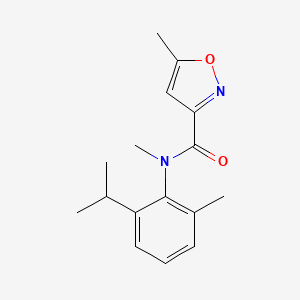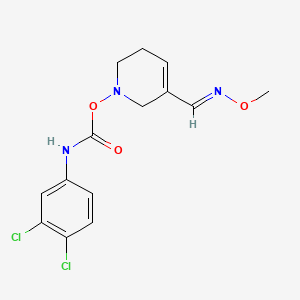
5-Hydroxyviloxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxyviloxazine is a metabolite of viloxazine, a selective norepinephrine reuptake inhibitor. Viloxazine has been used as an antidepressant and more recently for the treatment of attention deficit hyperactivity disorder (ADHD) in both children and adults . The compound this compound is formed through the hydroxylation of viloxazine by the enzyme CYP2D6 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyviloxazine involves the hydroxylation of viloxazine. This reaction is mediated by the enzyme CYP2D6, which introduces a hydroxyl group at the 5-position of the viloxazine molecule . The reaction conditions typically involve the use of a suitable solvent and controlled temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where viloxazine is exposed to CYP2D6 under optimized conditions to maximize yield. The product is then purified using standard techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxyviloxazine primarily undergoes glucuronidation, a reaction where a glucuronic acid molecule is added to the hydroxyl group. This reaction is catalyzed by the enzymes UDP-glucuronosyltransferase 1A9 and UDP-glucuronosyltransferase 2B15 .
Common Reagents and Conditions
The glucuronidation reaction typically requires the presence of UDP-glucuronic acid as a co-substrate and the appropriate glucuronosyltransferase enzymes. The reaction is carried out under physiological conditions, usually at a pH of around 7.4 and a temperature of 37°C .
Major Products
The major product of the glucuronidation reaction is this compound glucuronide . This metabolite is more water-soluble than the parent compound and is excreted in the urine.
Applications De Recherche Scientifique
5-Hydroxyviloxazine has several applications in scientific research:
Mécanisme D'action
5-Hydroxyviloxazine exerts its effects primarily through its interaction with the norepinephrine transporter. By inhibiting the reuptake of norepinephrine, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling . This mechanism is similar to that of viloxazine, although the specific contributions of this compound to the overall pharmacological profile of viloxazine are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Viloxazine: The parent compound from which 5-Hydroxyviloxazine is derived.
Atomoxetine: Another selective norepinephrine reuptake inhibitor used in the treatment of ADHD.
Methylphenidate: A stimulant that also increases norepinephrine levels but through a different mechanism.
Uniqueness
This compound is unique in its specific metabolic pathway and its role as a major metabolite of viloxazine. Unlike atomoxetine and methylphenidate, which are primarily used as active drugs, this compound is a metabolite that provides insights into the metabolism and pharmacokinetics of viloxazine .
Propriétés
Numéro CAS |
56305-63-6 |
|---|---|
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
4-ethoxy-3-(morpholin-2-ylmethoxy)phenol |
InChI |
InChI=1S/C13H19NO4/c1-2-16-12-4-3-10(15)7-13(12)18-9-11-8-14-5-6-17-11/h3-4,7,11,14-15H,2,5-6,8-9H2,1H3 |
Clé InChI |
FEYUBZHHEOUPRV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)O)OCC2CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


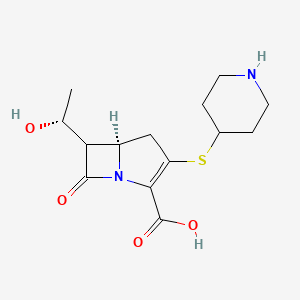
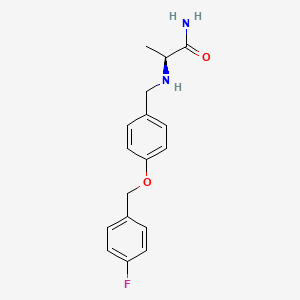
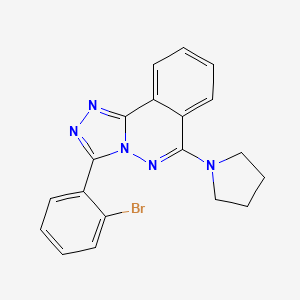
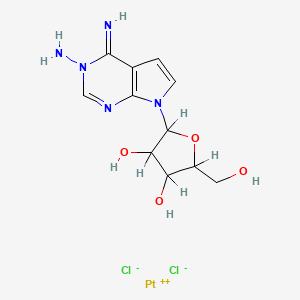


![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)
